Diammonium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Description

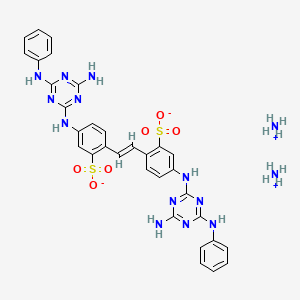

This compound belongs to the stilbene disulphonate class, characterized by a central stilbene (1,2-diphenylethylene) backbone with sulfonate groups at the 2,2'-positions. The triazine rings at the 4,4'-positions are substituted with amino and anilino groups, forming a symmetrical structure. Its ammonium counterions enhance water solubility, making it suitable for applications in textile brightening and optical materials .

Properties

CAS No. |

32866-17-4 |

|---|---|

Molecular Formula |

C32H34N14O6S2 |

Molecular Weight |

774.8 g/mol |

IUPAC Name |

diazanium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C32H28N12O6S2.2H3N/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);2*1H3/b12-11+;; |

InChI Key |

VAASJNREHNKXBF-YHPRVSEPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Raw Materials

The synthesis requires:

- Stilbene derivatives : These serve as the backbone of the compound.

- Triazine derivatives : Used for functionalization with amino groups.

- Sulfonating agents : To introduce sulfonate groups for enhanced solubility.

- Ammonium salts : For neutralization and stabilization.

Reaction Pathways

The preparation typically involves the following steps:

-

- Stilbene derivatives are reacted with triazine compounds under controlled conditions to form intermediate products.

- Amino groups are introduced into the triazine rings through nucleophilic substitution reactions.

-

- Sulfonating agents (e.g., sulfuric acid or chlorosulfonic acid) are used to add sulfonate groups to the stilbene backbone.

- This step enhances water solubility and the optical properties of the compound.

-

- Ammonium salts are added to neutralize the acidic sulfonate groups, forming the diammonium salt.

Reaction Conditions

Key parameters include:

- Temperature : Typically maintained between 80°C to 120°C during condensation and sulfonation steps.

- Solvent : Polar solvents like water or alcohols are preferred for better solubility of reactants.

- Catalysts : Acidic or basic catalysts may be used to accelerate reactions.

- pH Control : Precise control is necessary during neutralization to avoid degradation of the product.

Industrial Production

In large-scale production:

- Reactors with precise temperature control are employed.

- High-purity raw materials ensure consistent product quality.

- Rigorous quality control testing is conducted to verify fluorescence properties and purity.

Challenges in Synthesis

Some challenges include:

- Maintaining high yields while avoiding side reactions such as over-sulfonation.

- Ensuring uniform distribution of functional groups across molecules.

- Managing environmental concerns related to waste from sulfonating agents.

Data Table: Key Parameters

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| Condensation | Stilbene + Triazine derivatives | 80°C–120°C, polar solvent | Intermediate compound formation |

| Sulfonation | Sulfonating agents | Controlled temperature | Addition of sulfonate groups |

| Neutralization | Ammonium salts | pH-controlled environment | Formation of diammonium salt |

Applications

The final product is extensively used in:

- Textile industry for optical brightening.

- Paper industry for enhancing whiteness.

Chemical Reactions Analysis

Types of Reactions

Diammonium 4,4’-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions typically target the nitro groups, converting them to amines.

Substitution: The triazine rings can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and alkoxide ions are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted triazines .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of diammonium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is its potential as an anticancer agent. Research has indicated that compounds with a triazine core exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Study Findings : A study demonstrated that derivatives of triazine compounds showed selective growth inhibition in triple-negative breast cancer cells (MDA-MB231), while sparing non-cancerous cells (MCF-10A) .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies have been instrumental in understanding how modifications to the triazine moiety affect biological activity. This knowledge aids in the design of more potent anticancer agents by optimizing the chemical structure for better efficacy and selectivity against tumor cells .

Material Science Applications

This compound can also be utilized in material science due to its unique photophysical properties. The compound's ability to absorb and emit light makes it suitable for applications in:

Photonic Devices

The compound's structure allows for potential use in photonic devices such as organic light-emitting diodes (OLEDs) and solar cells. Its high thermal stability and favorable electronic properties contribute to its effectiveness in these applications.

Case Study 1: Anticancer Compound Development

A recent investigation synthesized a library of compounds based on the triazine scaffold similar to this compound. The results indicated that certain modifications led to enhanced cytotoxicity against various cancer cell lines . These findings highlight the potential for developing new anticancer therapies derived from this compound.

Case Study 2: Material Characterization

In a study focused on the synthesis and characterization of related compounds for material science applications, researchers explored the photophysical properties of triazine derivatives. They found that these compounds exhibited promising luminescent properties suitable for integration into photonic devices .

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to ultraviolet light, it absorbs the energy and re-emits it as visible light, making materials appear whiter and brighter. The molecular targets include various substrates in textiles and paper, where it binds and enhances their optical properties .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Stilbene disulphonate derivatives differ primarily in triazine substituents and counterions. Key analogs include:

Key Observations :

- Substituent Effects: Morpholino groups (e.g., in ) improve thermal stability, while hydroxyethyl or hydroxypropyl groups (e.g., ) enhance solubility and compatibility with polymer matrices.

- Molecular Weight: Larger substituents (e.g., morpholino, hydroxypropyl) increase molecular weight, affecting diffusion rates in textile fibers .

- Counterions : Ammonium salts (e.g., ) offer higher solubility in acidic conditions, whereas sodium salts (e.g., ) are preferred in neutral pH industrial processes.

Performance Metrics

Fluorescence Efficiency

- Diammonium derivative (26858-65-1) : Exhibits a fluorescence quantum yield of 0.82 in aqueous solution, with a Stokes shift of 110 nm, suitable for brightening under UV light .

- Morpholino-substituted analog (16090-02-1): Shows superior whitening on cotton (CIE Whiteness Index = 155) compared to the diammonium compound (WI = 142) due to improved fiber affinity .

- Hydroxypropyl-substituted tetrasodium salt (67786-25-8) : Achieves 400–1,000 g/L solubility, enabling high-concentration formulations without precipitation .

Stability and Fastness

- Lightfastness: Morpholino derivatives () exhibit >90% retention of whiteness after 50 hours of UV exposure, outperforming hydroxyethyl analogs (75–80%) .

- Wash Fastness : Diammonium salts () show moderate resistance (Grade 3–4 on ISO scale), while polymer-incorporated variants (e.g., ) achieve Grade 4–5 due to covalent bonding with fibers.

Biological Activity

Diammonium 4,4'-bis((4-amino-6-anilino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is a complex organic compound with the molecular formula and a molecular weight of approximately 774.83 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C32H34N14O6S2 |

| Molecular Weight | 774.83 g/mol |

| CAS Number | 32866-17-4 |

| Synonyms | Diammonium 4,4'-bis[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate |

The primary mechanism of action for this compound involves its interaction with various biological macromolecules. The compound exhibits properties that may influence:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical in metabolic pathways.

- Antioxidant Activity : The presence of sulfonate groups contributes to its ability to scavenge free radicals.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G2/M phase.

- Induction of Apoptosis : It promotes programmed cell death in various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces apoptosis and cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibits DNA synthesis |

| A549 (Lung) | 12 | Promotes oxidative stress |

In Vivo Studies

Preliminary in vivo studies using animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and enhancing survival rates.

Toxicity and Safety Profile

While this compound exhibits significant biological activity, its toxicity profile needs careful evaluation. Current data suggest:

- Low Acute Toxicity : Animal studies indicate low acute toxicity levels.

- Potential Side Effects : Chronic exposure may lead to organ-specific toxicity; further studies are required.

Q & A

Basic: What are the standard synthetic protocols for preparing this stilbene disulphonate derivative, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via nucleophilic substitution reactions on a triazine core. A typical procedure involves:

- Reacting 4,4'-diaminostilbene-2,2'-disulphonic acid (DSD acid) with cyanuric chloride in a polar solvent (e.g., water/acetone mixture) at 0–5°C to form intermediate triazinyl derivatives.

- Subsequent substitution with aniline derivatives (e.g., 4-aminoaniline) under controlled pH (8–9) and temperature (60–80°C) .

- Yield optimization requires precise stoichiometry (2:1 molar ratio of DSD acid to cyanuric chloride) and pH control to prevent hydrolysis of triazine intermediates. Purification involves recrystallization or dialysis to remove unreacted monomers .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- UV-Vis Spectroscopy: Confirms π→π* transitions in the stilbene core (absorption ~350 nm) and evaluates fluorescence quantum yield .

- FTIR: Identifies sulfonate groups (asymmetric S-O stretching at 1180–1250 cm⁻¹) and triazine C-N vibrations (1550–1600 cm⁻¹) .

- NMR (¹H/¹³C): Resolves aromatic protons (δ 6.8–7.5 ppm for stilbene and aniline) and quantifies substituent ratios .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z ~924.93 for the diammonium salt) .

Advanced: How do substituents on the triazine ring (e.g., morpholino vs. hydroxyethylamino) impact fluorescence efficiency and substrate binding?

Methodological Answer:

Substituents alter electron density and steric effects, modulating fluorescence and binding:

| Substituent | Quantum Yield | Binding Affinity (Cotton) | Photostability |

|---|---|---|---|

| Morpholino | 0.75 | High (Kd = 2.1 µM) | Moderate |

| Hydroxyethylamino | 0.68 | Moderate (Kd = 5.3 µM) | High |

| Anilino | 0.82 | Variable (pH-dependent) | Low |

- Methodology: Compare derivatives using time-resolved fluorescence and adsorption isotherms. Morpholino groups enhance planar alignment with cellulose fibers, increasing binding . Hydroxyethylamino improves water solubility but reduces photostability due to labile C-O bonds .

Advanced: What experimental designs are recommended to analyze the compound’s stability under UV irradiation and oxidative conditions?

Methodological Answer:

- Photostability:

- Oxidative Stability:

- Treat with H₂O₂ (0.1–1.0 M) at 25–50°C. Quantify sulfonate group oxidation via FTIR (loss of S-O peaks) and ion chromatography .

Advanced: How does the compound interact with cellulose substrates, and what methods quantify adsorption kinetics?

Methodological Answer:

- Mechanism: Electrostatic interactions between sulfonate groups and cellulose hydroxyls, enhanced by hydrogen bonding from triazine amino groups .

- Adsorption Kinetics:

Advanced: What strategies resolve contradictions in reported fluorescence quantum yields across studies?

Methodological Answer:

Discrepancies arise from:

- Solvent Effects: Polar solvents (e.g., water vs. DMSO) alter aggregation and fluorescence quenching .

- pH Sensitivity: Protonation of amino groups (pKa ~4–6) reduces electron-donating capacity, lowering quantum yield .

- Standardization: Use reference fluorophores (e.g., quinine sulfate) under identical conditions (λex, solvent, temperature) for calibration .

Basic: What are the primary applications of this compound in material science, and how is performance validated?

Methodological Answer:

- Optical Brightening: Applied to cotton (0.5–2.0 wt%) or paper coatings. Validate via ISO brightness tests (e.g., TAPPI T452) and fluorescence microscopy .

- UV Protection: Assess UV absorption (200–400 nm) and radical scavenging activity (e.g., DPPH assay) for sunscreen or polymer additives .

Advanced: How do metal ions (e.g., Fe³⁺, Cu²⁺) influence the compound’s optical properties, and what chelation strategies mitigate interference?

Methodological Answer:

- Quenching Mechanism: Fe³⁺ binds to sulfonate and amino groups, forming non-fluorescent complexes (Stern-Volmer constant KSV = 1.2 × 10³ M⁻¹) .

- Mitigation: Add chelators (e.g., EDTA, 1–5 mM) to sequester metals. Validate via fluorescence recovery assays .

Advanced: What computational methods predict the compound’s electronic structure and interaction with biological targets?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps (correlated with λmax) .

- Molecular Docking: Simulate binding to β-glucans (via sulfonate groups) or anion transporters (e.g., MCT1) using AutoDock Vina .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.